TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE
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Overview
Description
TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE: is a chemical compound with the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE typically involves the reaction of tert-butyl carbamate with 4-hydroxy-2-phenylbutan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can revert it back to the original hydroxyl group .
Scientific Research Applications
Chemistry: In chemistry, TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE is used as a building block for the synthesis of more complex molecules . It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways . It can serve as a substrate or inhibitor in various biochemical assays .
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties . It is used in the development of new drugs and as a reference standard in pharmaceutical testing .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE involves its interaction with specific molecular targets and pathways . The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity . The carbamate group can undergo hydrolysis, releasing tert-butyl alcohol and the corresponding amine, which can further interact with biological targets .
Comparison with Similar Compounds
- tert-Butyl (4-hydroxy-2-phenylpropan-2-yl)carbamate
- TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-2-phenylbutan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-15(4,10-11-17)12-8-6-5-7-9-12/h5-9,17H,10-11H2,1-4H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSSURJBUNKAFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCO)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682151 |
Source
|
Record name | tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-56-1 |
Source
|
Record name | Carbamic acid, N-(3-hydroxy-1-methyl-1-phenylpropyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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